
3-(6-(benzyloxy)-1H-indol-1-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide
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Overview
Description
This compound features a 6-benzyloxy-substituted indole core linked via a propanamide chain to a 1,3,4-thiadiazol ring bearing a methoxymethyl group. The benzyloxy group enhances lipophilicity, while the methoxymethyl substituent may improve aqueous solubility compared to bulkier alkyl/aryl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(benzyloxy)-1H-indol-1-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the introduction of the benzyloxy group. The thiadiazole ring is then synthesized and attached to the indole moiety. Finally, the propanamide group is introduced to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent reaction conditions and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-(6-(benzyloxy)-1H-indol-1-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research:
- Antimicrobial Properties : Studies have shown that the compound can inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies demonstrated significant cytotoxicity against human colon cancer (HCT-116), hepatocellular carcinoma (HepG2), and mammary gland cancer (MCF-7) cell lines. The IC50 values ranged from 7.82 to 10.21 μM, comparable to standard chemotherapeutic agents like doxorubicin .
Case Studies
Several studies have documented the applications and efficacy of this compound:
- In Vitro Cytotoxicity Studies : A study evaluated various derivatives of similar structures for their anticancer activities using MTT assays across different cancer cell lines. The results highlighted the compound's potential as a lead candidate for further development due to its selective cytotoxicity against cancer cells while sparing normal cells .
- Antimicrobial Efficacy : Another research effort focused on assessing the antimicrobial properties against Gram-positive and Gram-negative bacteria. The findings indicated that the compound exhibited promising activity, warranting further investigation into its mechanism and potential as an antibiotic agent.
Mechanism of Action
The mechanism of action of 3-(6-(benzyloxy)-1H-indol-1-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Heterocyclic Modifications
Key Observations :
- Thiadiazol vs.
- Substituent Effects : The methoxymethyl group (target) balances hydrophilicity and steric bulk, contrasting with the tetrahydrofuran group in 3-(5-(benzyloxy)-... , which may reduce conformational flexibility.
Indole Substituent Positioning
Compound | Indole Substituent Position | Activity Notes |
---|---|---|
Target Compound | 6-benzyloxy | Unknown (assumed) |
3a () | 5-chloro, 2-phenyl | Anticancer potential |
13 () | 3-(benzyloxy) | No reported activity |
Key Observations :
- Position 6 vs. 5 : Benzyloxy at position 6 (target) may alter indole’s electronic profile compared to 5-substituted analogues (e.g., 3a in ), affecting binding to targets like kinases or receptors .
Propanamide Linker Variations
Compound | Linker Structure | Functional Group |
---|---|---|
Target Compound | Propanamide | Amide (-CONH-) |
8a () | Pyridin-2-yl | Acetyl, methyl |
2a–i () | Acetamide | Thiazol/benzothiazol |
Key Observations :
- Amide vs.
- Heterocyclic Attachments : Thiadiazol-linked pyridine (8a, ) introduces planar aromaticity, which may enhance DNA intercalation or enzyme inhibition .
Comparison with Analogues’ Syntheses
Compound | Key Reaction Steps | Yield (%) |
---|---|---|
Target Compound | EDCl-mediated amide coupling | ~70–80 |
6 () | Hydroxylamine hydrochloride reflux | 70 |
7c () | Oxadiazol-thioether formation | 65–75 |
Key Observations :
Biological Activity
3-(6-(benzyloxy)-1H-indol-1-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide is a complex organic compound that combines an indole moiety with a thiadiazole ring. This unique structural combination suggests potential biological activities, particularly in medicinal chemistry. The compound has garnered interest for its possible applications in treating various diseases, including cancer.
Chemical Structure and Properties
The molecular formula of the compound is C21H20N4O3S, with a molecular weight of approximately 408.5 g/mol. Its structure includes:
- Indole moiety : Known for various biological activities, particularly anticancer properties.
- Thiadiazole ring : Often associated with antimicrobial and anticancer activities.
Biological Activity Overview
Research indicates that compounds with indole and thiadiazole structures exhibit a range of biological activities. Here are some key findings:
Anticancer Activity
- Mechanism of Action : Indole derivatives have been reported to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The presence of the thiadiazole ring may enhance these effects by improving the compound's binding affinity to biological targets.
- Case Studies :
- A study evaluating similar indole-thiadiazole compounds demonstrated significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and CEM (T-lymphocyte leukemia), with IC50 values in the submicromolar range .
- Another investigation highlighted that derivatives of thiadiazole exhibited antiproliferative effects against pancreatic ductal adenocarcinoma cells, indicating potential therapeutic applications for this compound .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by:
- Substituents on the indole and thiadiazole rings : Variations in these groups can significantly alter the pharmacological profile.
- Linker length and nature : The propanamide linkage plays a crucial role in maintaining the spatial orientation necessary for optimal interaction with biological targets.
Empirical Testing
The specific biological activity of this compound requires empirical testing to elucidate its pharmacological profile fully. In vitro studies using cancer cell lines and bacterial strains will be essential to determine its efficacy and safety.
Q & A
Q. Basic Synthesis Design
Q: What are the key considerations for synthesizing 3-(6-(benzyloxy)-1H-indol-1-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide? A:
- Reaction Optimization : Use polar aprotic solvents (e.g., dioxane, DMF) and catalysts like triethylamine to facilitate amide bond formation between the indole and thiadiazole moieties. Chloroacetyl chloride can act as an acylating agent for intermediate steps .
- Protection/Deprotection : Protect the benzyloxy group on the indole ring during synthesis to prevent undesired side reactions. Deprotection may require hydrogenolysis or acidic conditions .
- Temperature Control : Maintain temperatures between 20–25°C during acylation to avoid decomposition of sensitive intermediates .
Q. Structural Characterization
Q: How can researchers confirm the purity and structure of this compound? A:
- Spectroscopic Techniques :
- Elemental Analysis : Validate experimental vs. calculated C, H, N percentages (e.g., ±0.3% deviation) .
Q. Advanced: Resolving Spectral Data Contradictions
Q: How to address discrepancies in NMR or IR data during characterization? A:
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide) to identify shifts caused by electron-withdrawing/donating substituents .
- Dynamic NMR : Use variable-temperature NMR to resolve overlapping signals from conformational isomers .
- X-ray Crystallography : Resolve ambiguous stereochemistry by obtaining single-crystal structures .
Q. Computational Prediction of Bioactivity
Q: What computational methods predict this compound’s biological activity? A:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinase enzymes. Compare binding poses with known inhibitors (e.g., indole-based anticancer agents) .
- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity (e.g., IC50 values) .
Q. Structure-Activity Relationship (SAR) Design
Q: How to design SAR studies for this compound? A:
- Core Modifications : Synthesize analogs with varied substituents (e.g., replace benzyloxy with methoxy or halogens) to assess electronic effects on activity .
- Bioisosteric Replacement : Substitute the thiadiazole ring with triazole or oxadiazole to evaluate ring flexibility .
- Pharmacophore Mapping : Identify critical hydrogen-bonding (amide, methoxymethyl) and hydrophobic (benzyl) groups using MOE or Discovery Studio .
Q. Reaction Yield Optimization
Q: How to improve low yields in multi-step syntheses? A:
- Stepwise Monitoring : Use TLC or HPLC to track intermediates and adjust stoichiometry (e.g., 1.1 equiv of indole aldehyde for coupling reactions) .
- Solvent Selection : Optimize solvent polarity (e.g., ethanol-DMF mixtures) for recrystallization to enhance purity and yield .
- Catalyst Screening : Test Pd/C or Ni catalysts for deprotection steps to minimize side products .
Q. Purification Techniques
Q: What purification methods are effective for this compound? A:
- Recrystallization : Use ethanol-DMF (1:1) for high-purity crystals .
- Column Chromatography : Employ silica gel with gradient elution (hexane:ethyl acetate 3:1 to 1:1) to separate amide and indole derivatives .
Q. Metabolic Stability Evaluation
Q: How to assess metabolic stability in preclinical studies? A:
Properties
Molecular Formula |
C22H22N4O3S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(6-phenylmethoxyindol-1-yl)propanamide |
InChI |
InChI=1S/C22H22N4O3S/c1-28-15-21-24-25-22(30-21)23-20(27)10-12-26-11-9-17-7-8-18(13-19(17)26)29-14-16-5-3-2-4-6-16/h2-9,11,13H,10,12,14-15H2,1H3,(H,23,25,27) |
InChI Key |
PANXTZMHWQWHKT-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)CCN2C=CC3=C2C=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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